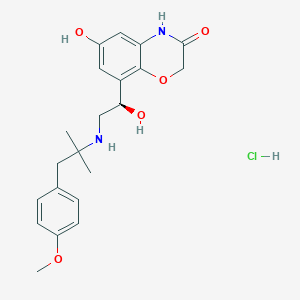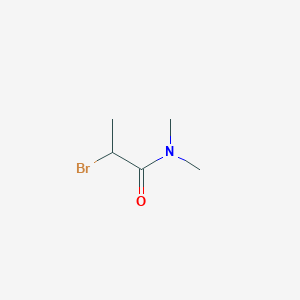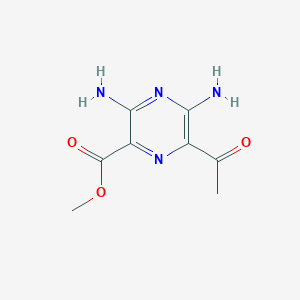
2,4-二甲基-3-戊醇
描述
2,4-Dimethyl-3-pentanol is a branched aliphatic alcohol that is structurally related to various other pentanols. While the provided papers do not directly discuss 2,4-Dimethyl-3-pentanol, they do provide insights into the properties and reactions of structurally similar compounds, which can be used to infer some aspects of 2,4-Dimethyl-3-pentanol's behavior and characteristics.
Synthesis Analysis
The synthesis of related compounds, such as the diastereomers of 3,4-dichloro-2-pentanol, involves anti-dichlorination of precursor allylic alcohols . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 2,4-Dimethyl-3-pentanol, with appropriate modifications to account for the differences in molecular structure.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-Dimethyl-3-pentanol has been determined using techniques such as X-ray diffraction . These studies reveal the orientation of substituent groups and the overall conformation of the molecule, which are important for understanding the physical and chemical properties of the compound.
Chemical Reactions Analysis
The reactivity of compounds structurally related to 2,4-Dimethyl-3-pentanol has been studied, providing insights into potential reactions. For example, the presence of a hydroxyl group in 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol suggests that similar alcohols may undergo reactions typical of alcohols, such as oxidation or substitution . Additionally, the gas-phase reactions of OH radicals with 2,4-dimethyl-2-pentanol have been investigated, indicating that alkoxy radical isomerization can occur .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from studies on their conformation, as well as their behavior in various reactions. For instance, the conformational analysis of diastereoisomeric pairs of 2,2-dimethyl-4-phenyl-3-pentanols using NMR and other spectroscopic methods provides information on favored conformations and possible interactions between substituent groups . The crystal structure and fungicidal activities of anti-2,4-bis(X-phenyl)pentane-2,4-diols also contribute to the understanding of intermolecular interactions and biological activities .
科学研究应用
氢键研究
- 受阻醇中的氢键:对高度受阻醇2,4-二甲基-3-戊醇的氢键性质进行了研究,表明其具有形成二聚体但没有更高氢键物种的能力。这使其成为一个有用的模型,用于研究单体-二聚体平衡,而不受其他过程的干扰 (Becker, Tucker, & Rao, 1977)。
- 受阻醇中的氢键缔合:进一步研究了具有庞大侧链的醇类之间的氢键,如2,4-二甲基-3-戊醇,使用核磁共振光谱技术,阐明了取代基阻碍对自缔合的影响 (Luo, Lay, & Chen, 2002)。
化学反应和机制
- 环氧化物的脱氧:开发了一种以2,4-二甲基-3-戊醇为还原剂的Mo(VI)催化脱氧过程,展示了其在化学反应中作为氢供体的潜力 (Robertson & Srivastava, 2017)。
- 烷氧基自由基异构化:对2,4-二甲基-3-戊醇与OH自由基在气相反应的研究揭示了烷氧基自由基异构化的见解,有助于理解大气化学 (Atkinson & Aschmann, 1995)。
光谱学和结构分析
- 核磁共振和红外光谱研究:使用核磁共振、红外光谱和其他光谱技术广泛研究了2,4-二甲基-3-戊醇的自缔合和构象,提供了有关分子相互作用和结构的宝贵数据 (Chen, Wu, & Kao, 2004)。
生物燃料和生物技术应用
- 戊醇异构体的微生物合成:对2,4-二甲基-3-戊醇和类似化合物进行了研究,探讨其作为生物燃料的潜力,研究重点放在微生物的代谢工程上,用于它们的生产 (Cann & Liao, 2009)。
安全和危害
When handling 2,4-Dimethyl-3-pentanol, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
属性
IUPAC Name |
2,4-dimethylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-5(2)7(8)6(3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYAKMPRFGNNFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022075 | |
| Record name | 2,4-Dimethyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2,4-Dimethyl-3-pentanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10375 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,4-Dimethyl-3-pentanol | |
CAS RN |
600-36-2 | |
| Record name | 2,4-Dimethyl-3-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=600-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-3-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DIMETHYL-3-PENTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pentanol, 2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dimethyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpentan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYL-3-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N54K81P01F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



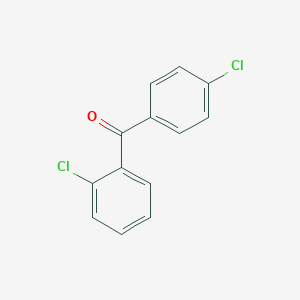

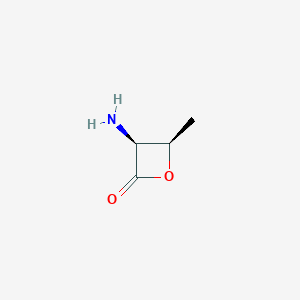
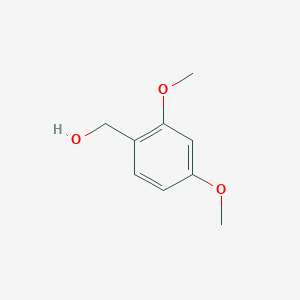
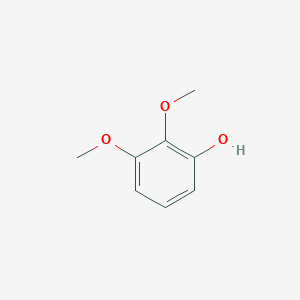
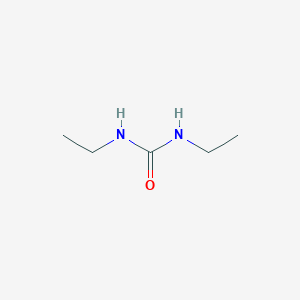
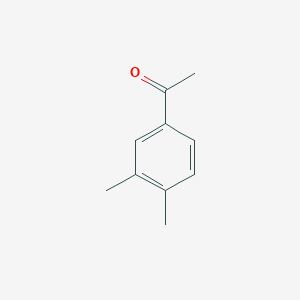

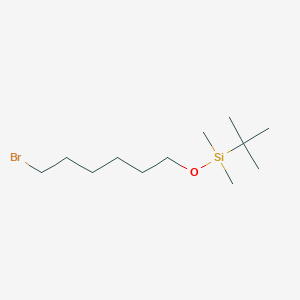

![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)
